Oxalacetic acid
Overview
Description
Mechanism of Action
- Role : It serves as an intermediate in several biochemical reactions, influencing energy production, biosynthesis, and cellular homeostasis .
- Inhibition of Complex II : Oxaloacetic acid acts as a potent inhibitor of complex II (succinate dehydrogenase) in the electron transport chain .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Oxalacetic acid is an intermediate of the citric acid cycle, where it reacts with acetyl-CoA to form citrate, catalyzed by citrate synthase . It is also involved in gluconeogenesis, the urea cycle, the glyoxylate cycle, amino acid synthesis, and fatty acid synthesis . This compound undergoes successive deprotonations to give the dianion, and at high pH, the enolizable proton is ionized .
Cellular Effects
This compound plays a crucial role in regulating glucose metabolism and promoting insulin sensitivity, which may help regulate blood sugar levels and support weight management . Furthermore, research suggests that this compound may have antioxidant and neuroprotective properties, making it a topic of interest in the field of neurodegenerative diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a key intermediate in the citric acid cycle, where it reacts with acetyl-CoA to form citrate, catalyzed by citrate synthase . It also arises from the condensation of pyruvate with carbonic acid, driven by the hydrolysis of ATP . This compound can also arise from trans- or de-amination of aspartic acid .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate in the citric acid cycle, where it reacts with acetyl-CoA to form citrate . It is also involved in gluconeogenesis, the urea cycle, the glyoxylate cycle, amino acid synthesis, and fatty acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxaloacetic acid can be synthesized through the oxidation of L-malate, catalyzed by malate dehydrogenase in the citric acid cycle . Another method involves the condensation of pyruvate with carbonic acid, driven by the hydrolysis of adenosine triphosphate (ATP) . This process occurs in the mesophyll of plants and is catalyzed by phosphoenolpyruvate carboxylase .
Industrial Production Methods: Industrial production of oxaloacetic acid typically involves the microbial fermentation of carbohydrates. Specific strains of bacteria or yeast are used to convert glucose or other sugars into oxaloacetic acid through a series of enzymatic reactions. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Oxaloacetic acid undergoes various chemical reactions, including:
Oxidation: Oxaloacetic acid can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to malate by malate dehydrogenase.
Decarboxylation: Oxaloacetic acid can undergo decarboxylation to form pyruvate.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as malate dehydrogenase.
Reduction: Catalyzed by enzymes such as malate dehydrogenase.
Decarboxylation: Catalyzed by enzymes such as oxaloacetate decarboxylase.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Malate.
Decarboxylation: Pyruvate.
Scientific Research Applications
Oxaloacetic acid has several important applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Comparison with Similar Compounds
Pyruvate: Another key intermediate in metabolic pathways, involved in glycolysis and the citric acid cycle.
Malate: An intermediate in the citric acid cycle, formed by the reduction of oxaloacetic acid.
Fumarate: Another intermediate in the citric acid cycle, formed by the hydration of fumaric acid.
Uniqueness: Oxaloacetic acid is unique due to its role in multiple metabolic pathways, including the citric acid cycle, gluconeogenesis, and fatty acid biosynthesis. Its ability to act as a substrate for various enzymes and its involvement in energy metabolism make it a critical compound in both biological and industrial contexts .
Properties
IUPAC Name |
2-oxobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXUQMNIQBQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021646 | |
Record name | 2-Oxobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | Oxalacetic acid | |
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Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
134 mg/mL | |
Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
328-42-7 | |
Record name | Oxaloacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxalacetic acid | |
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Record name | Oxaloacetic acid | |
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Record name | oxalacetic acid | |
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Record name | Butanedioic acid, 2-oxo- | |
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Record name | 2-Oxobutanedioic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
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Record name | Oxalacetic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.755 | |
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Record name | OXALOACETIC ACID | |
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Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 °C | |
Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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